molecular formula C23H23N3O4S B11312535 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11312535
M. Wt: 437.5 g/mol
InChI Key: KFBCYFYFFIEVDK-UHFFFAOYSA-N
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Description

The compound “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic molecule that features a combination of several functional groups, including an amino group, a thiazole ring, a phenyl group, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Formation of the Pyrrolone Ring: This step might involve the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Trimethoxybenzyl Group: This can be done via a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The thiazole ring can be reduced to a thiazolidine ring under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃)

Major Products

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of thiazolidine derivatives

    Substitution: Formation of halogenated phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If used as an anticancer agent, it might interfere with cell division or induce apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[(3,4,5-trimethoxyphenyl)methyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O4S/c1-28-18-9-14(10-19(29-2)21(18)30-3)11-26-12-17(27)20(22(26)24)23-25-16(13-31-23)15-7-5-4-6-8-15/h4-10,13,24,27H,11-12H2,1-3H3

InChI Key

KFBCYFYFFIEVDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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